molecular formula C11H15N7O B2388334 4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde CAS No. 899974-58-4

4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde

Cat. No.: B2388334
CAS No.: 899974-58-4
M. Wt: 261.289
InChI Key: WYMXACUMZYLRQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde” is a chemical compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are known for their biological activities and are often used in drug discovery .


Synthesis Analysis

The synthesis of triazolopyrimidine derivatives, including “this compound”, has been reported in scientific literature . The synthesis process involves the use of specific reagents and conditions, and the yield can vary depending on these factors .


Molecular Structure Analysis

The molecular structure of “this compound” can be determined using various spectroscopic techniques, such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy . These techniques provide information about the functional groups present in the molecule and their arrangement .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and depend on the conditions under which the reactions are carried out . For example, the compound can undergo reactions with other molecules to form new compounds with different properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques . These properties include the compound’s melting point, solubility in different solvents, and its reactivity with other substances .

Future Directions

The future directions for research on “4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde” could include further exploration of its biological activities and potential applications in medicine . Additionally, more studies could be conducted to better understand its mechanism of action and to optimize its synthesis process .

Properties

IUPAC Name

4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N7O/c1-2-18-11-9(14-15-18)10(12-7-13-11)17-5-3-16(8-19)4-6-17/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMXACUMZYLRQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)C=O)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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